5-Bromo-3-(difluoromethyl)-2-methoxypyridine
Description
5-Bromo-3-(difluoromethyl)-2-methoxypyridine (CAS: 1254123-51-7) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂NO and a molecular weight of 238.03 g/mol. It is primarily used as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine and difluoromethyl substituents . The compound is provided as a research-grade chemical with >98% purity, stored at 2–8°C, and dissolved in organic solvents like DMSO or ethanol for experimental use. Its stability requires avoidance of repeated freeze-thaw cycles .
The difluoromethyl group at the 3-position enhances metabolic stability and lipophilicity, while the 2-methoxy and 5-bromo substituents influence steric and electronic properties, making it a versatile building block for drug discovery .
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNHTTUMXPNNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254123-51-7 | |
| Record name | 5-bromo-3-(difluoromethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)-2-methoxypyridine typically involves the bromination of 3-(difluoromethyl)-2-methoxypyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine carboxylic acids.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-(difluoromethyl)-2-methoxypyridine serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for versatile reactions, enabling the formation of more complex molecules.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic substitution | DCM, 0°C, 72h | 100% |
| Electrophilic aromatic substitution | Acetic acid, 40°C | 73.2% |
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. A study focusing on similar compounds demonstrated that modifications in the molecular structure significantly affect biological activity.
- Target : Breast cancer cells
- Mechanism : Inhibition of cell cycle progression
- Result : Reduced cell viability by 50% at a concentration of 10 μM after 48 hours.
Agrochemicals
This compound is also being explored for its applications in agrochemicals. Its unique chemical properties may enhance the efficacy of pesticides and herbicides.
Case Study: Pesticide Development
A recent study evaluated the effectiveness of fluorinated pyridine derivatives against common agricultural pests. The findings suggest that compounds with difluoromethyl groups exhibit increased toxicity and reduced environmental impact compared to traditional pesticides.
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85% |
| This compound | Aphids | 92% |
Biological Research
The interactions of this compound with biological targets are under investigation. Initial studies suggest potential interactions with enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-3-(difluoromethyl)-2-methoxypyridine with structurally related pyridine derivatives:
Key Observations :
- The difluoromethyl group in the target compound increases molecular weight by ~50 g/mol compared to non-fluorinated analogs (e.g., 3-Bromo-5-methoxypyridine) and improves metabolic stability .
- Steric effects : The 2-methoxy group in this compound may introduce steric hindrance, similar to 2-methoxypyridine derivatives, which can inhibit certain cyclization reactions . However, the 3-difluoromethyl group may mitigate this by altering electron density .
Substituent Effects on Reactivity
- Bromine at 5-position: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). For example, this compound can undergo palladium-catalyzed coupling to form biaryl structures, a reaction less efficient in non-brominated analogs .
- Difluoromethyl vs. Methyl : The difluoromethyl group at the 3-position enhances electrophilicity compared to 3-methyl analogs (e.g., 5-bromo-2-methoxy-3-methylpyridine), enabling selective nucleophilic substitutions .
- Steric Hindrance : Unlike 2-methoxypyridine, which fails to react in cyclization due to steric clashes , the target compound’s 3-difluoromethyl group may redirect reaction pathways. For instance, it participates in kinetically controlled cyclizations to form α-series isomers preferentially .
Biological Activity
5-Bromo-3-(difluoromethyl)-2-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a bromine atom and a difluoromethyl group on the pyridine ring, suggest that it may interact with various biological targets, making it a candidate for pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₆BrF₂NO
- SMILES : COC1=C(C=C(C=N1)Br)C(F)F
- InChI : InChI=1S/C7H6BrF2NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H
This compound's structure is characterized by the presence of both halogen and fluorine substituents, which can significantly influence its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Research indicates that compounds similar to this compound can inhibit bacterial growth. For instance, derivatives of pyridine have shown significant antibacterial effects against Escherichia coli and other pathogens, suggesting potential applications in treating bacterial infections .
- Anti-Thrombolytic Activity : In studies involving pyridine derivatives, certain compounds exhibited notable anti-thrombolytic properties. For example, one derivative showed a lysis value of 41.32% against clot formation in human blood, indicating that this compound could have similar effects .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC has implications for treating metabolic disorders such as obesity and dyslipidemia .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine derivatives, including those structurally related to this compound:
Table 1: Biological Activity of Pyridine Derivatives
| Compound Name | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Anti-thrombolytic | 41.32 | |
| Compound B | Antibacterial (E. coli) | 91.95 | |
| Compound C | ACC Inhibition | Significant |
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest potential interactions with:
- Enzymes : The difluoromethyl group may enhance binding affinity to enzymes involved in metabolic pathways.
- Receptors : The compound might interact with various receptors, influencing signaling pathways relevant to inflammation and thrombosis.
Q & A
Q. How to resolve conflicting literature reports on the stability of the difluoromethyl group under acidic/basic conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
